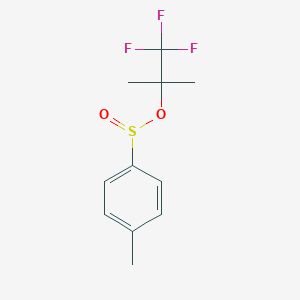
1,1,1-Trifluoro-2-methylpropan-2-yl 4-methylbenzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2-methylpropan-2-yl 4-methylbenzenesulfinate is a chemical compound characterized by the presence of trifluoromethyl and methylbenzenesulfinate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-methylpropan-2-yl 4-methylbenzenesulfinate typically involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with 4-methylbenzenesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-methylpropan-2-yl 4-methylbenzenesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-2-methylpropan-2-yl 4-methylbenzenesulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl and sulfinyl groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-methylpropan-2-yl 4-methylbenzenesulfinate involves its interaction with molecular targets through its trifluoromethyl and sulfinyl groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: Shares the trifluoromethyl group but differs in the core structure.
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine hydrochloride: Contains a piperidine ring instead of a benzenesulfinate group.
Uniqueness
1,1,1-Trifluoro-2-methylpropan-2-yl 4-methylbenzenesulfinate is unique due to the combination of trifluoromethyl and sulfinyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
23730-27-0 |
|---|---|
Molecular Formula |
C11H13F3O2S |
Molecular Weight |
266.28 g/mol |
IUPAC Name |
(1,1,1-trifluoro-2-methylpropan-2-yl) 4-methylbenzenesulfinate |
InChI |
InChI=1S/C11H13F3O2S/c1-8-4-6-9(7-5-8)17(15)16-10(2,3)11(12,13)14/h4-7H,1-3H3 |
InChI Key |
MJNLCPYFGOMXQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)OC(C)(C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


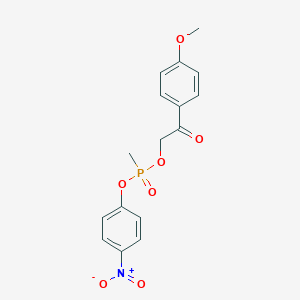

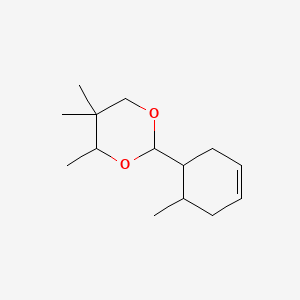
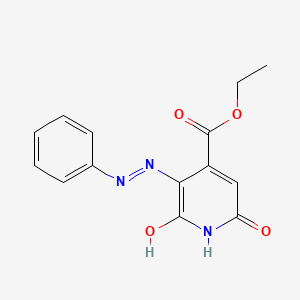
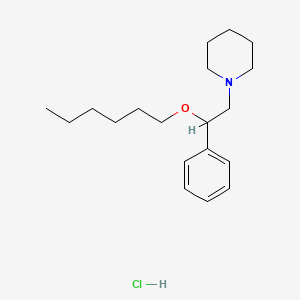
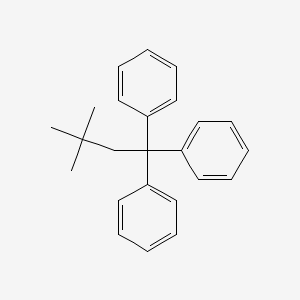
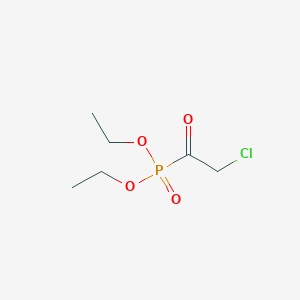
![1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14704114.png)
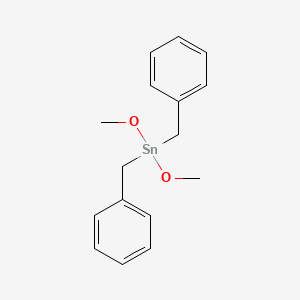
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
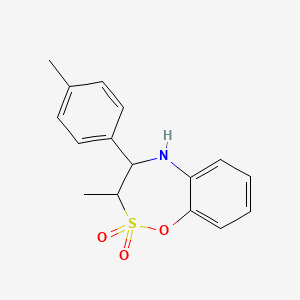
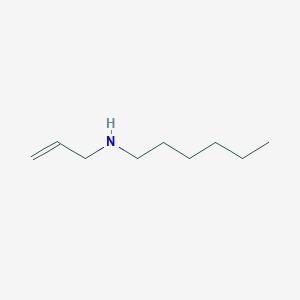
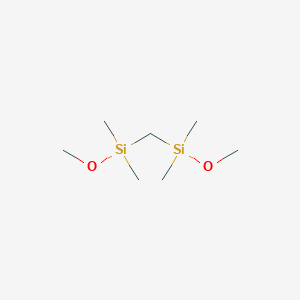
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
